Regioisomeric Scaffold Differentiation: 2,5-Dione vs. 2,4-Dione Core
The target compound possesses a 2,5(1H,3H)-quinazolinedione scaffold, which is regioisomeric to the ubiquitous 2,4(1H,3H)-quinazolinedione core. The 2,4-dione core is the basis for the majority of PDE7 inhibitors, AMPA receptor antagonists (e.g., selurampanel), and DDR1 inhibitors described in the patent and primary literature [1]. In contrast, the 2,5-dione scaffold represents a distinct chemotype with different hydrogen-bond donor/acceptor geometry and is the subject of a separate, smaller body of pharmacological investigation focused on calcium channel modulation and smooth muscle relaxation [2].
| Evidence Dimension | Carbonyl positional isomerism (dione regioisomer) |
|---|---|
| Target Compound Data | 2,5-dione: carbonyls at positions 2 and 5 of the quinazoline ring system |
| Comparator Or Baseline | 2,4-dione: carbonyls at positions 2 and 4 (e.g., quinazoline-2,4(1H,3H)-dione, CAS 86-96-4; selurampanel core) |
| Quantified Difference | Qualitative: distinct hydrogen-bond acceptor vectors and distinct electronic resonance; the 2,5-dione scaffold is not represented in any approved drug, whereas 2,4-dione appears in multiple clinical candidates |
| Conditions | Structural comparison based on IUPAC nomenclature and published chemical space analyses |
Why This Matters
For procurement supporting novel IP generation or scaffold-hopping campaigns, the 2,5-dione core provides access to chemical space orthogonal to the crowded 2,4-dione patent landscape, reducing freedom-to-operate risk.
- [1] Orain D, Ofner S, Koller M, et al. Design and Synthesis of Selurampanel, a Novel Orally Active and Competitive AMPA Receptor Antagonist. ChemMedChem. 2017;12(3):197-201. doi:10.1002/cmdc.201600467. Exemplifies 2,4-dione-based AMPA antagonists. View Source
- [2] Saraç S, Yarim M, Ertan M, Boydağ S, Erol K. Synthesis, chemical and pharmacological properties of some 4-aryl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones. Pharmazie. 1998;53(2):91-94. Establishes the 4-aryl-2,5-dione series as a distinct pharmacological class. View Source
